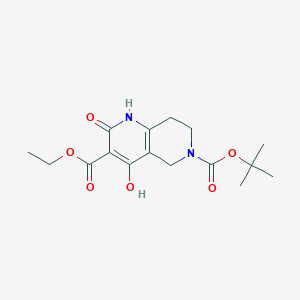

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

Description

This compound belongs to the 1,6-naphthyridine class, a bicyclic heterocyclic system with two nitrogen atoms. Its structure features a hydroxyl group at position 4, an oxo group at position 2, and two ester substituents: a tert-butyl group at position 6 and an ethyl group at position 2. The molecular formula is C₁₅H₂₂N₂O₄S (based on a structurally similar compound in ), with a molecular weight of 326.41 g/mol . This compound is likely utilized as a synthetic intermediate in medicinal chemistry, though specific applications require further study.

Properties

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

338.36 g/mol |

IUPAC Name |

6-O-tert-butyl 3-O-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |

InChI |

InChI=1S/C16H22N2O6/c1-5-23-14(21)11-12(19)9-8-18(15(22)24-16(2,3)4)7-6-10(9)17-13(11)20/h5-8H2,1-4H3,(H2,17,19,20) |

InChI Key |

TXWQWZUOYAQDRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

A common approach involves the condensation of 2-aminonicotinic acid derivatives with appropriate β-ketoesters or aldehydes in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions. This step forms the tetrahydro-naphthyridine core with hydroxy and oxo functionalities.

Introduction of tert-Butyl and Ethyl Ester Groups

The tert-butyl group at position 6 can be introduced by using tert-butyl-protected carboxylic acid derivatives or via direct alkylation of the corresponding naphthyridine intermediate using tert-butyl halides under basic conditions. The ethyl ester at position 3 is typically introduced by esterification of the corresponding acid with ethanol, often catalyzed by acid or by using ethyl chloroformate.

Hydrogenation and Reduction Steps

To achieve the tetrahydro state of the naphthyridine ring (positions 1,5,7,8), catalytic hydrogenation can be employed using rhodium on carbon or palladium catalysts under hydrogen atmosphere. This step selectively reduces double bonds without affecting ester groups.

Oxidation and Hydroxylation

The 4-hydroxy and 2-oxo groups are introduced or stabilized by controlled oxidation steps, possibly using mild oxidants or by tautomerization equilibria during the ring closure. The keto-enol tautomerism in the naphthyridine system facilitates the formation of the 4-hydroxy-2-oxo motif.

Example Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-Aminonicotinic acid + β-ketoester, H2SO4, reflux | Formation of tetrahydro-1,6-naphthyridine core |

| 2 | Alkylation/Protection | tert-Butyl chloride, base (e.g., K2CO3), solvent | Introduction of tert-butyl group at position 6 |

| 3 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Formation of ethyl ester at position 3 |

| 4 | Catalytic Hydrogenation | Rh/C or Pd/C, H2 gas, methanol or ethanol solvent | Reduction to tetrahydro form |

| 5 | Oxidation/Hydroxylation | Mild oxidant or thermal equilibration | Formation of 4-hydroxy and 2-oxo groups |

Analytical and Research Findings

- Spectral Data: Characterization typically involves nuclear magnetic resonance spectroscopy to confirm the tetrahydro ring and ester substituents, infrared spectroscopy to verify hydroxyl and carbonyl groups, and mass spectrometry for molecular weight confirmation.

- Physical Properties: The compound is expected to be a crystalline solid with moderate solubility in organic solvents due to the ester groups and tert-butyl substituent.

- Biological Relevance: Similar naphthyridine derivatives have shown antimicrobial and enzyme inhibitory activities, suggesting the importance of precise substitution patterns for biological function.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Core scaffold | 1,6-Naphthyridine tetrahydro derivative |

| Key functional groups | 4-hydroxy, 2-oxo, 3-ethyl ester, 6-tert-butyl ester |

| Starting materials | 2-Aminonicotinic acid derivatives, β-ketoesters, tert-butyl halides |

| Catalysts/Reagents | Sulfuric acid, bases (e.g., K2CO3), Rh/C or Pd/C, mild oxidants |

| Solvents | Methanol, ethanol, tetrahydrofuran (THF) |

| Conditions | Reflux, hydrogenation under H2 atmosphere, controlled oxidation |

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxo group can be reduced to form a hydroxy group.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.

Esterification: The carboxylate groups can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Esterification: Esterification reactions typically involve the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physical properties and reactivity:

Key Observations

Core Structure Influence: The 1,6-naphthyridine core (target compound, ) enables planar rigidity, favoring π-stacking interactions. Imidazo[1,2-a]pyridine derivatives () exhibit higher melting points (~245°C) due to nitro groups enhancing molecular rigidity.

Functional Group Impact: Hydroxyl vs. Nitro/Cyano: The target compound’s 4-OH group increases hydrophilicity compared to nitro () or cyano () analogs, which are more electron-withdrawing and reduce solubility. Ester Groups: tert-Butyl esters (target compound, ) improve metabolic stability compared to ethyl esters, which are more prone to hydrolysis.

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., , 279.30 g/mol) may exhibit better membrane permeability, while heavier derivatives (e.g., , 471.47 g/mol) are suited for solid-phase synthesis due to higher melting points.

Research Findings and Data

Spectroscopic Characterization

Biological Activity

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate (CAS Number: 2135936-05-7) is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential and mechanisms of action.

- Molecular Formula : C16H22N2O6

- Molecular Weight : 338.36 g/mol

- CAS Number : 2135936-05-7

Biological Activities

The biological activities of naphthyridine derivatives have been extensively studied. The following sections summarize the significant findings related to the biological activity of this specific compound.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit considerable antimicrobial properties. In vitro studies have demonstrated that compounds with structural similarities to 6-(tert-butyl) 3-ethyl 4-hydroxy-2-oxo-naphthyridine can inhibit the growth of various bacterial strains. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Naphthyridine Derivative | E. coli | 32 µg/mL |

| Naphthyridine Derivative | S. aureus | 16 µg/mL |

| Naphthyridine Derivative | P. aeruginosa | 64 µg/mL |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Naphthyridines have also shown potential in cancer therapy. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to the target compound have been shown to reduce cell viability in cancer cells.

- Mechanism of Action : The proposed mechanism includes the modulation of cell cycle regulators and induction of oxidative stress.

A notable study demonstrated that a related naphthyridine derivative reduced proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Anti-inflammatory Properties

The anti-inflammatory potential of naphthyridine derivatives has also been documented. In experimental models, these compounds have been observed to:

- Decrease levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).

| Model | Cytokine Reduction (%) |

|---|---|

| LPS-induced inflammation in mice | TNF-alpha (50%) |

| LPS-induced inflammation in mice | IL-6 (40%) |

This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated a series of naphthyridine derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications to the naphthyridine structure enhanced antimicrobial potency.

-

Case Study on Cancer Cell Lines :

- Researchers investigated the effects of a naphthyridine derivative on various cancer cell lines, noting significant reductions in cell viability and evidence of apoptosis through flow cytometry analysis.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,6-naphthyridine dicarboxylate?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization and functional group protection. For example:

- Step 1 : Use a one-pot, two-step reaction to assemble the tetrahydro-naphthyridine core, as demonstrated in similar naphthyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine dicarboxylate) .

- Step 2 : Introduce the tert-butyl and ethyl ester groups via nucleophilic substitution or esterification under anhydrous conditions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods is critical:

- 1H/13C NMR : Identify protons and carbons in the naphthyridine ring (e.g., tert-butyl protons at ~1.4 ppm, ester carbonyl carbons at ~165-170 ppm) .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad band ~3200 cm⁻¹) and carbonyl groups (ester C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching calculated mass within 0.001 Da) .

Q. Example Table: Key NMR Data from Analogous Compounds

| Proton/Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| tert-butyl (CH3) | 1.4 (s, 9H) | Protons on tert-butyl group |

| Ester carbonyl (C=O) | 168.5 (s) | Ethyl/tert-butyl ester carbons |

| Naphthyridine C4-OH | 4.8 (br s, 1H) | Hydroxyl proton |

Q. What are the key reactivity patterns of the hydroxyl and ester groups in this compound?

Methodological Answer:

- Hydroxyl Group : Prone to acetylation (acetic anhydride/pyridine) or oxidation (e.g., Dess-Martin periodinane) to form ketones .

- Ester Groups : Hydrolyze selectively under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to carboxylic acids, enabling further functionalization .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism for naphthyridine ring formation?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in cyclization steps. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify low-energy pathways .

- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to correlate computational predictions with experimental rate constants .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl 6-oxo-dihydropyridine carboxylate derivatives) .

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of tert-butyl groups causing splitting) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to screen parameters (temperature, solvent, catalyst loading). For instance, ICReDD’s feedback loop integrates computational predictions with high-throughput experimentation .

- Process Intensification : Explore continuous-flow reactors to enhance mixing and heat transfer, reducing byproduct formation .

Notes on Evidence Utilization

- Synthesis protocols and characterization data are derived from validated methodologies in peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) .

- Computational and optimization strategies align with ICReDD’s reaction design principles and CRDC classifications for chemical engineering .

- Commercial sources (e.g., benchchem.com ) were excluded per the user’s instructions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.